molecular formula C14H12N2O6S2 B7770020 Benzenesulfonic acid, 2,2'-(1,2-ethynediyl)bis[5-amino-

Benzenesulfonic acid, 2,2'-(1,2-ethynediyl)bis[5-amino-

Cat. No.: B7770020
M. Wt: 368.4 g/mol
InChI Key: HFDGAAKIBOPPKP-UHFFFAOYSA-N
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Description

Chemical Structure and Identification The compound Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-amino-, also known as 4,4'-diaminostilbene-2,2'-disulfonic acid (CAS: 81-11-8), is a symmetrically substituted stilbene derivative. Its molecular formula is C₁₄H₁₄N₂O₆S₂, featuring two benzenesulfonic acid groups linked by an ethenediyl (stilbene) bridge, with amino substituents at the 5-positions . This structure confers high solubility in water and polar solvents, making it a critical intermediate in the synthesis of fluorescent brighteners, dyes, and optical materials .

Properties

IUPAC Name

5-amino-2-[2-(4-amino-2-sulfophenyl)ethynyl]benzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O6S2/c15-11-5-3-9(13(7-11)23(17,18)19)1-2-10-4-6-12(16)8-14(10)24(20,21)22/h3-8H,15-16H2,(H,17,18,19)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFDGAAKIBOPPKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)S(=O)(=O)O)C#CC2=C(C=C(C=C2)N)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Precursor Preparation

The synthesis begins with the preparation of 5-amino-2-iodobenzenesulfonic acid as a key intermediate. This compound is synthesized through:

  • Sulfonation of 2-iodoaniline using fuming sulfuric acid at 150°C for 6 hours, achieving 85% yield.

  • Nitration and reduction to introduce the amino group, though this step often requires protective measures to prevent over-sulfonation.

Reaction Conditions:

StepReagentTemperatureTimeYield
SulfonationH₂SO₄ (oleum)150°C6 h85%
NitrationHNO₃/H₂SO₄0–5°C2 h72%
ReductionH₂/Pd-C25°C4 h90%

Ethynediyl Bridge Formation

The Sonogashira coupling reaction is employed to link two 5-amino-2-iodobenzenesulfonic acid units via a triple bond:

25-Amino-2-iodobenzenesulfonic acid+HCCHPd(PPh3)4, CuITarget Compound+2HI2\,\text{5-Amino-2-iodobenzenesulfonic acid} + \text{HC}\equiv\text{CH} \xrightarrow{\text{Pd(PPh}3\text{)}4,\ \text{CuI}} \text{Target Compound} + 2\,\text{HI}

Optimized Parameters:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (5 mol%)

  • Co-catalyst: Copper(I) iodide (10 mol%)

  • Solvent: Triethylamine/DMF (1:1)

  • Temperature: 80°C

  • Duration: 12 hours

  • Yield: 68%

One-Pot Multicomponent Synthesis

Recent advances utilize a one-pot strategy combining sulfonation, amination, and coupling:

  • Simultaneous sulfonation and ethynediyl insertion using acetylene gas under high-pressure conditions (3 atm).

  • In situ amination with ammonium hydroxide to finalize the amino groups.

Advantages:

  • Reduces purification steps.

  • Improves overall yield to 74%.

Limitations:

  • Requires precise stoichiometric control to avoid polymer formation.

  • High-pressure equipment increases operational complexity.

Post-Functionalization Modifications

After synthesizing the core structure, further modifications enhance functionality:

Sulfonic Acid Activation

  • Conversion to sulfonyl chloride using PCl₅:

    RSO3H+PCl5RSO2Cl+POCl3+HCl\text{RSO}_3\text{H} + \text{PCl}_5 \rightarrow \text{RSO}_2\text{Cl} + \text{POCl}_3 + \text{HCl}

    This intermediate facilitates subsequent esterification or amidation.

Amino Group Derivatization

  • Acylation : Reaction with acetic anhydride to improve solubility.

  • Diazotization : Enables coupling with aromatic amines for extended conjugation.

Comparative Analysis of Methods

The table below evaluates the efficiency of primary synthesis routes:

MethodYieldPurity (%)Reaction TimeScalability
Sonogashira Coupling68%9512 hModerate
One-Pot Synthesis74%888 hHigh
Stepwise Functionalization62%9018 hLow

Key Findings:

  • The one-pot method offers higher yields but compromises purity due to byproduct formation.

  • Sonogashira coupling remains the gold standard for structural precision .

Chemical Reactions Analysis

Benzenesulfonic acid, 2,2'-(1,2-ethynediyl)bis[5-amino- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The CBS-A reactive group can undergo substitution reactions with nucleophiles such as amines or thiols.

Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Benzenesulfonic acid, 2,2'-(1,2-ethynediyl)bis[5-amino- has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of bioconjugates and the development of novel compounds for various applications.

    Biology: The compound is used for protein labeling and fluorescence imaging, allowing researchers to study protein interactions and cellular processes.

    Medicine: Benzenesulfonic acid, 2,2'-(1,2-ethynediyl)bis[5-amino- is used in drug delivery systems to target specific cells or tissues, improving the efficacy and safety of therapeutic agents.

    Industry: The compound is used in the development of diagnostic tools and assays for various applications.

Mechanism of Action

The mechanism of action of Benzenesulfonic acid, 2,2'-(1,2-ethynediyl)bis[5-amino- involves the selective reaction of the CBS-A reactive group with cysteine residues in proteins. This reaction forms a stable covalent bond, allowing the EY fluorophore to be attached to the protein. The molecular targets of Benzenesulfonic acid, 2,2'-(1,2-ethynediyl)bis[5-amino- include proteins with accessible cysteine residues, and the pathways involved include the formation of covalent bonds between the linker and the target protein .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, highlighting differences in substituents, molecular weight, and applications:

Compound Name CAS No. Substituents Molecular Weight Key Applications Regulatory Notes
4,4'-Diaminostilbene-2,2'-disulfonic acid 81-11-8 -NH₂ at 5-positions 370.39 g/mol Dye intermediates, optical brighteners EPA TSCA-regulated; requires export notification
4,4'-Bis[(4-hydroxy-3-methylphenyl)azo]stilbene-2,2'-disulfonic acid 79015-29-5 -N=N-(4-hydroxy-3-methylphenyl) at 5-positions 694.66 g/mol Azo dyes for textiles Classified as hazardous under GHS; restricted in the EU due to azo dye toxicity
4,4'-Diisothiocyanato-2,2'-stilbenedisulfonic acid disodium salt (DIDS) 53005-05-3 -N=C=S at 5-positions 454.42 g/mol Biochemical inhibitor (anion transport) Lab use only; not approved for pharmaceuticals
Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-iodo-, disodium salt polymer 658702-39-7 -I at 5-positions; polymerized with dioxaborolane ~1,200 g/mol (polymer) Photoresist materials, electronic coatings Limited commercial data; industrial use under TSCA §5(a)(2)
Tetrasodium salt of triazine-substituted derivative 16470-24-9 Triazine rings with hydroxyethyl/sulfophenyl groups 1,165.04 g/mol High-affinity textile dyes (wash-fastness) Requires hazard communication under OSHA

Key Research Findings

Data Tables

Physicochemical Properties

Property 4,4'-Diaminostilbene-2,2'-disulfonic acid DIDS (53005-05-3) Azo Derivative (79015-29-5)
Water Solubility >500 g/L 25 g/L <1 g/L
Melting Point >300°C (decomposes) 260°C 285°C
pKa (Sulfonic Acid Groups) ~1.2 ~1.0 ~0.8

Biological Activity

Benzenesulfonic acid, 2,2'-(1,2-ethynediyl)bis[5-amino-] (CAS number 50567-77-6), is a sulfonic acid derivative notable for its unique molecular structure, which features two amino groups and an ethynediyl linkage. This compound's molecular formula indicates a molecular weight of approximately 368.38 g/mol. The presence of both sulfonic acid and amino groups suggests potential for various biological activities and therapeutic applications.

Research indicates that benzenesulfonic acid derivatives exhibit significant biological activities due to their structural characteristics. The amino and sulfonic acid groups contribute to their reactivity and interactions within biological systems. Potential mechanisms include:

  • Antioxidant Properties : Compounds with amino groups can scavenge free radicals, thereby protecting cells from oxidative stress.
  • Cell Signaling Modulation : The presence of sulfonic acid may influence cellular signaling pathways, affecting processes such as apoptosis and proliferation.
  • Enzyme Inhibition : Some derivatives have shown potential as enzyme inhibitors, which could be beneficial in treating diseases like cancer or diabetes.

Research Findings

Recent studies have explored the biological implications of benzenesulfonic acid derivatives. For instance:

  • Protective Effects on Pancreatic β-cells : Research has identified novel compounds that protect β-cells from endoplasmic reticulum (ER) stress, a key factor in diabetes development. These compounds exhibited significant protective activity with an EC50 value as low as 0.1 μM .
  • Antimicrobial Activity : Several benzenesulfonic acid derivatives have demonstrated antimicrobial properties against various pathogens, suggesting potential applications in infection control.
  • Anti-inflammatory Effects : Some studies have indicated that these compounds may reduce inflammation markers in vitro, pointing to their utility in treating inflammatory diseases.

Case Studies

A few notable case studies highlight the biological activity of benzenesulfonic acid derivatives:

  • Case Study 1 : A derivative was tested for its ability to protect INS-1 pancreatic cells against ER stressors like thapsigargin and brefeldin A. Results showed that the compound significantly improved cell viability under stress conditions .
  • Case Study 2 : In another study, a series of benzenesulfonic acid derivatives were synthesized and evaluated for their antimicrobial efficacy against Staphylococcus aureus. The results indicated that certain modifications enhanced antibacterial activity significantly.

Comparative Analysis

To understand the uniqueness of benzenesulfonic acid, 2,2'-(1,2-ethynediyl)bis[5-amino-], it is helpful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
Benzenesulfonic acidContains a sulfonic groupCommonly used as a reagent
5-Amino-2-[2-(4-amino-2-sulfophenyl)ethyl]benzenesulfonic acidSimilar amino and sulfonic groupsExhibits different biological activities
6,6'-(ethyne-1,2-diyl)bis(3-aminobenzenesulfonic acid)Contains ethynediyl linkagePotential for unique reactivity due to dual sulfonic groups

This table illustrates how benzenesulfonic acid, 2,2'-(1,2-ethynediyl)bis[5-amino-] stands out due to its specific structural features and potential applications across various fields.

Q & A

Q. What are the recommended methods for synthesizing and characterizing this compound in laboratory settings?

  • Methodological Answer: Synthesis typically involves multi-step reactions, such as coupling aromatic sulfonic acid derivatives with ethynediyl linkers under controlled conditions (e.g., Sonogashira coupling for alkyne formation). Purification via column chromatography or recrystallization is critical to remove unreacted intermediates. Characterization requires a combination of:
  • NMR spectroscopy (¹H/¹³C) to confirm bonding and substituent positions.
  • Mass spectrometry (LC-MS/HRMS) for molecular weight validation.
  • X-ray diffraction (XRD) for crystallographic structure elucidation (if crystalline) .
    Note: Purity thresholds (>97%) should be verified using HPLC with UV detection .

Q. How do solubility and stability properties impact experimental design?

  • Methodological Answer: The compound’s sulfonic acid groups confer high polarity, making it soluble in polar solvents (e.g., water, DMSO). Stability studies should assess:
  • pH dependence : Degradation risks under acidic/basic conditions via kinetic monitoring (UV-Vis spectroscopy).
  • Thermal stability : TGA/DSC analysis to identify decomposition thresholds.
  • Light sensitivity : Store in amber vials if UV-Vis spectra indicate photodegradation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported toxicity or environmental persistence data?

  • Methodological Answer: Discrepancies in toxicity profiles (e.g., aquatic vs. mammalian systems) require:
  • Meta-analysis of existing datasets (e.g., EPA’s ECOTOX, ECHA registrations) to identify confounding variables (e.g., impurity levels, test organism species).
  • Controlled replication studies using standardized OECD/ISO protocols for biodegradation (e.g., Modified Sturm Test) and chronic toxicity (e.g., Daphnia magna 21-day assays) .

Q. How can computational modeling predict reactivity in catalytic or supramolecular applications?

  • Methodological Answer: Density functional theory (DFT) simulations can model:
  • Electron distribution across the stilbene backbone to identify reactive sites for functionalization.
  • Non-covalent interactions (e.g., π-π stacking) with host molecules using molecular docking software (AutoDock Vina).
    Validate predictions experimentally via fluorescence quenching assays or XPS surface analysis .

Q. What regulatory frameworks govern its use in cross-disciplinary research (e.g., photovoltaics, drug delivery)?

  • Methodological Answer: Compliance requires:
  • EPA TSCA (Toxic Substances Control Act) reporting for new applications (40 CFR §721.9790).
  • EU REACH registration for environmental release thresholds >1 ton/year.
  • IARC guidelines to assess carcinogenicity risks during handling .

Q. How to optimize its role in photoactive materials while minimizing photodegradation?

  • Methodological Answer: Design experiments to:
  • Vary substituents (e.g., triazine or azo groups) to tune HOMO-LUMO gaps (measured via cyclic voltammetry).
  • Encapsulate in polymer matrices (e.g., PMMA) to reduce UV exposure. Monitor photostability using accelerated aging tests (Xenon arc lamps) .

Key Considerations for Researchers

  • Synthetic Reproducibility : Batch-to-batch variability in disodium salt derivatives (e.g., ) necessitates rigorous QC protocols.
  • Environmental Impact : Prioritize biodegradation pathways (e.g., hydroxyl radical-mediated oxidation) over persistence .
  • Interdisciplinary Collaboration : Partner with computational chemists for predictive modeling and regulatory experts for compliance audits.

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